Pyrrolo[1,2-b]pyridazine-6-carbaldehyde Pyrrolo[1,2-b]pyridazine-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435614
InChI: InChI=1S/C8H6N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-6H
SMILES:
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde

CAS No.:

Cat. No.: VC17435614

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde -

Specification

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name pyrrolo[1,2-b]pyridazine-6-carbaldehyde
Standard InChI InChI=1S/C8H6N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-6H
Standard InChI Key TWLOKQRCSVDQEK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=CN2N=C1)C=O

Introduction

Chemical Structure and Molecular Characteristics

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde belongs to the class of pyrrolopyridazines, which are nitrogen-containing bicyclic systems. The core structure consists of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms). The aldehyde group (-CHO) at position 6 introduces a reactive electrophilic site, enabling participation in condensation reactions, nucleophilic additions, and cross-coupling transformations .

Molecular Formula and Weight

The molecular formula of Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is C₈H₆N₂O, with a molecular weight of 146.15 g/mol. The compound’s structure is defined by the following features:

  • Pyrrolo[1,2-b]pyridazine backbone: A fusion of pyrrole (positions 1–5) and pyridazine (positions 6–10).

  • Aldehyde substituent: Positioned at carbon 6, adjacent to the pyridazine nitrogen atoms.

Table 1 summarizes key physicochemical properties reported in the literature :

PropertyValue
CAS Number1709825-58-0
Molecular FormulaC₈H₆N₂O
Molecular Weight146.15 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The lack of extensive thermodynamic data underscores the compound’s status as a specialty chemical primarily used in research settings.

Synthesis and Reactivity

Reactivity Profile

The aldehyde group confers significant reactivity, enabling the following transformations:

  • Schiff Base Formation: Reaction with primary amines to form imines, useful in synthesizing hydrazones or metal-organic frameworks.

  • Nucleophilic Addition: Grignard reagents or organozinc compounds can add to the carbonyl carbon, generating secondary alcohols.

  • Cross-Coupling: Participation in Heck, Suzuki, or Sonogashira reactions when paired with transition-metal catalysts.

The electron-deficient pyridazine ring may further direct electrophilic substitution reactions to specific positions, though this remains underexplored for this compound.

Applications in Medicinal Chemistry

Pyrrolo[1,2-b]pyridazine-6-carbaldehyde serves as a versatile intermediate in drug discovery. Its applications include:

Kinase Inhibitor Development

The pyrrolopyridazine scaffold is prevalent in kinase inhibitors due to its ability to mimic purine motifs, facilitating ATP-binding site interactions. For example, structurally related indolizine derivatives have been patented as phosphoinositide 3-kinase (PI3K) inhibitors . While Pyrrolo[1,2-b]pyridazine-6-carbaldehyde itself is not directly cited in therapeutic applications, its aldehyde group allows for derivatization into pharmacologically active amines or heterocycles.

Antibacterial and Antiviral Agents

Aldehyde-containing heterocycles are frequently employed in synthesizing compounds with antibacterial or antiviral properties. The electrophilic aldehyde can react with thiol or amine groups in microbial proteins, disrupting essential enzymatic processes.

Future Research Directions

Further studies should prioritize:

  • Thermodynamic Characterization: Determination of melting/boiling points and solubility profiles.

  • Synthetic Optimization: Development of scalable, high-yield synthesis routes.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity in derivative compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator